![molecular formula C12H14O8 B14327693 2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone CAS No. 108539-38-4](/img/structure/B14327693.png)
2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone is a complex organic compound characterized by its unique structure, which includes two dioxane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone typically involves the reaction of neopentyl glycol with boronic acid esters. The reaction is carried out under controlled conditions, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of advanced catalysts and reaction conditions ensures the production of high-purity 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone .
化学反応の分析
Types of Reactions
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学的研究の応用
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Bis(pinacolato)diboron
- Bis(catecholato)diboron
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,2,2’,2’-Tetramethyl[5,5’-bi-1,3-dioxane]-4,4’,6,6’-tetrone is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various specialized applications, setting it apart from similar compounds .
特性
CAS番号 |
108539-38-4 |
|---|---|
分子式 |
C12H14O8 |
分子量 |
286.23 g/mol |
IUPAC名 |
5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H14O8/c1-11(2)17-7(13)5(8(14)18-11)6-9(15)19-12(3,4)20-10(6)16/h5-6H,1-4H3 |
InChIキー |
LFEIMZNJQYYIHO-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)C2C(=O)OC(OC2=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


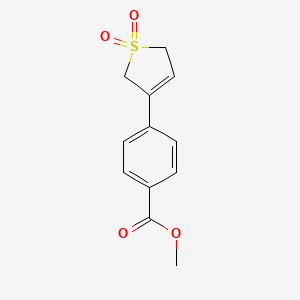
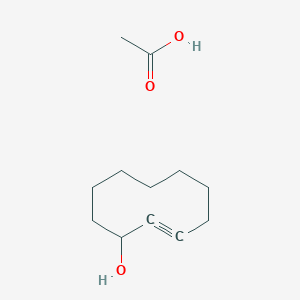
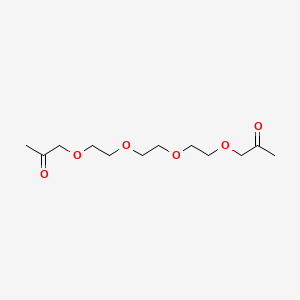
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
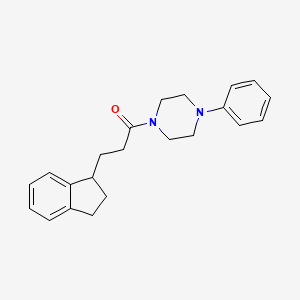
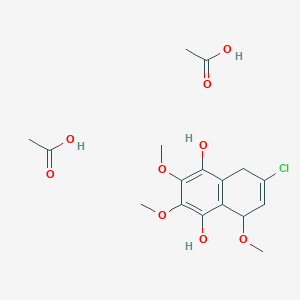
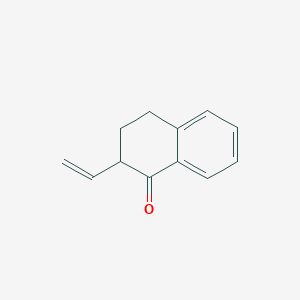
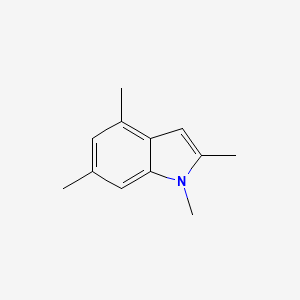
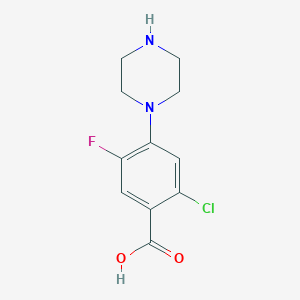
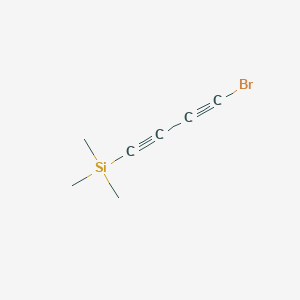
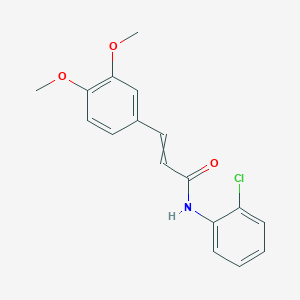
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
